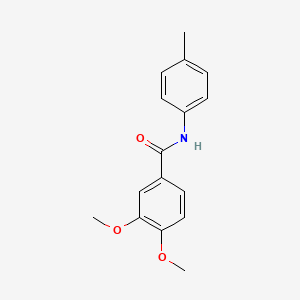
1-(4-ethylphenyl)-2-(2-quinolinylthio)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-ethylphenyl)-2-(2-quinolinylthio)ethanone is a chemical compound that belongs to the class of chalcones. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
作用机制
The mechanism of action of 1-(4-ethylphenyl)-2-(2-quinolinylthio)ethanone is not fully understood. However, it is believed to act through multiple pathways, including the induction of apoptosis, inhibition of cell proliferation, and modulation of various signaling pathways. It has been reported to activate the caspase cascade, which leads to the cleavage of various cellular proteins and ultimately results in cell death.
Biochemical and Physiological Effects:
1-(4-ethylphenyl)-2-(2-quinolinylthio)ethanone has been shown to exhibit various biochemical and physiological effects. It has been reported to modulate the expression of various genes involved in the regulation of cell cycle, apoptosis, and inflammation. It has also been shown to inhibit the production of reactive oxygen species and the activation of various transcription factors, including NF-κB.
实验室实验的优点和局限性
The advantages of using 1-(4-ethylphenyl)-2-(2-quinolinylthio)ethanone in lab experiments include its high cytotoxicity against cancer cells, its broad-spectrum antimicrobial activity, and its ability to inhibit the activity of various enzymes. However, its limitations include its low solubility in aqueous solutions, its potential toxicity to normal cells, and its limited bioavailability.
未来方向
1-(4-ethylphenyl)-2-(2-quinolinylthio)ethanone has significant potential for further research in various fields. Some of the future directions include:
1. Development of novel derivatives with improved pharmacological properties.
2. Investigation of its potential as a lead compound for the development of new anticancer and antimicrobial agents.
3. Elucidation of its mechanism of action through advanced molecular and cellular techniques.
4. Evaluation of its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders.
5. Investigation of its pharmacokinetics and pharmacodynamics in animal models.
Conclusion:
In conclusion, 1-(4-ethylphenyl)-2-(2-quinolinylthio)ethanone is a promising chemical compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully exploit its potential as a therapeutic agent.
合成方法
The synthesis of 1-(4-ethylphenyl)-2-(2-quinolinylthio)ethanone can be achieved through the Claisen-Schmidt condensation reaction between 4-ethylacetophenone and 2-quinolinecarboxaldehyde in the presence of a base catalyst. The reaction results in the formation of a yellow crystalline solid, which can be purified through recrystallization.
科学研究应用
1-(4-ethylphenyl)-2-(2-quinolinylthio)ethanone has been extensively studied for its potential applications in medicinal chemistry. It exhibits significant cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to possess anti-inflammatory, antioxidant, and antimicrobial properties. Moreover, it has been reported to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and α-glucosidase, which are involved in the pathogenesis of several diseases.
属性
IUPAC Name |
1-(4-ethylphenyl)-2-quinolin-2-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NOS/c1-2-14-7-9-16(10-8-14)18(21)13-22-19-12-11-15-5-3-4-6-17(15)20-19/h3-12H,2,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQDDYAIAXWPLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3-chlorophenyl)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B5822871.png)


![5-[(4-ethoxyphenyl)amino]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5822881.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-1-ethyl-4-piperidinamine](/img/structure/B5822883.png)
![8-(4-methylphenyl)-6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carbonitrile](/img/structure/B5822888.png)
![2-(8-{2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]hydrazino}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)ethyl acetate](/img/structure/B5822898.png)
![2-methyl-4-phenyl[1,2,4]triazino[2,3-a]benzimidazol-3(4H)-one](/img/structure/B5822905.png)


![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2-naphthalenesulfonamide](/img/structure/B5822924.png)


![4-[(4-chlorobenzyl)oxy]benzohydrazide](/img/structure/B5822937.png)